Silane, (2-chloroethyl)- (6CI,8CI,9CI)
Overview
Description
Silane, (2-chloroethyl)- (6CI,8CI,9CI), also known as trichloro(2-chloroethyl)silane, is an organosilicon compound with the molecular formula C(_2)H(_5)Cl(_3)Si. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used as an intermediate in the synthesis of various silicon-based materials and has significant applications in the chemical industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Silane, (2-chloroethyl)- (6CI,8CI,9CI) can be synthesized through several methods, including the reaction of silicon tetrachloride with ethylene in the presence of a catalyst. Another common method involves the reaction of trichlorosilane with ethylene oxide under controlled conditions.
Industrial Production Methods: In industrial settings, Silane, (2-chloroethyl)- (6CI,8CI,9CI) is typically produced by the direct chlorination of ethylsilane. This process involves the reaction of ethylsilane with chlorine gas at elevated temperatures, resulting in the formation of Silane, (2-chloroethyl)- (6CI,8CI,9CI) along with hydrogen chloride as a byproduct.
Chemical Reactions Analysis
Types of Reactions: Silane, (2-chloroethyl)- (6CI,8CI,9CI) undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and thiols, replacing the chlorine atoms with other functional groups.
Hydrolysis: In the presence of water, Silane, (2-chloroethyl)- (6CI,8CI,9CI) hydrolyzes to form silanols and hydrochloric acid.
Polymerization: It can undergo polymerization reactions to form polysiloxanes, which are used in the production of silicones.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, thiols.
Catalysts: Lewis acids such as aluminum chloride.
Solvents: Non-polar solvents like toluene or hexane.
Major Products:
Silanols: Formed through hydrolysis.
Polysiloxanes: Formed through polymerization.
Substituted Silanes: Formed through substitution reactions.
Scientific Research Applications
Silane, (2-chloroethyl)- (6CI,8CI,9CI) has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicones, adhesives, sealants, and coatings.
Mechanism of Action
The mechanism of action of Silane, (2-chloroethyl)- (6CI,8CI,9CI) involves its ability to react with various nucleophiles, leading to the formation of new silicon-based compounds. The molecular targets include hydroxyl, amino, and thiol groups, which can form stable bonds with the silicon atom. This reactivity is exploited in the synthesis of a wide range of materials with diverse applications.
Comparison with Similar Compounds
Ethyltrichlorosilane: Similar in structure but lacks the chlorine atom on the ethyl group.
Vinyltrichlorosilane: Contains a vinyl group instead of the chloroethyl group.
Methyltrichlorosilane: Contains a methyl group instead of the chloroethyl group.
Uniqueness: Silane, (2-chloroethyl)- (6CI,8CI,9CI) is unique due to the presence of the chloroethyl group, which imparts distinct reactivity and properties compared to other trichlorosilanes. This makes it particularly useful in specific synthetic applications where the chloroethyl functionality is required.
Properties
IUPAC Name |
2-chloroethylsilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7ClSi/c3-1-2-4/h1-2H2,4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYUMUDTQDNZBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)[SiH3] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7ClSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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